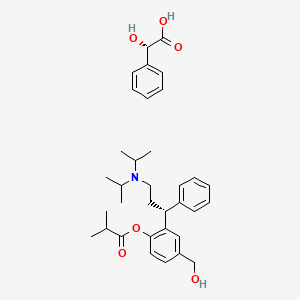

Fesoterodine (L-mandelate)

Descripción general

Descripción

Fesoterodina (L-mandelato) es un antagonista del receptor muscarínico utilizado principalmente para el tratamiento de la vejiga hiperactiva (VHA). Es un antagonista competitivo, no selectivo de subtipo, oralmente activo de los receptores muscarínicos, que incluyen los receptores M1, M2, M3, M4 y M5 . El compuesto es conocido por su eficacia en la reducción de síntomas como la frecuencia urinaria, la urgencia y la incontinencia .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La preparación de fesoterodina (L-mandelato) implica la reacción de fesoterodina con ácido L-mandélico. Uno de los métodos incluye poner en contacto fesoterodina con ácido 2-cloro-mandélico . El proceso da como resultado la formación de mandelato de fesoterodina, que se puede purificar adicionalmente para obtener fesoterodina de base libre de alta pureza o sus sales farmacéuticamente aceptables .

Métodos de producción industrial: Los métodos de producción industrial para fesoterodina (L-mandelato) se centran en lograr alta pureza y rendimiento. El proceso involucra formas sólidas de mandelato de fesoterodina y sus composiciones farmacéuticas . El proceso de producción asegura que el producto final esté sustancialmente libre de impurezas, lo que lo hace adecuado para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones: Fesoterodina (L-mandelato) experimenta varios tipos de reacciones químicas, incluida la hidrólisis, la oxidación y la sustitución. El compuesto se hidroliza rápida y extensamente en plasma por esterasas no específicas a su metabolito activo, 5-hidroximetil tolterodina .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran fesoterodina (L-mandelato) incluyen esterasas para la hidrólisis y varios solventes para la disolución . Las condiciones para estas reacciones son típicamente suaves, que involucran pH y temperatura fisiológicos.

Principales productos formados: El principal producto formado a partir de la hidrólisis de fesoterodina (L-mandelato) es 5-hidroximetil tolterodina, que es el metabolito activo responsable de sus efectos farmacológicos .

Aplicaciones Científicas De Investigación

Treatment of Overactive Bladder

Fesoterodine is primarily indicated for the treatment of OAB, characterized by symptoms such as urgency, frequency, and urge incontinence. Several studies have demonstrated its effectiveness:

- Efficacy in Elderly Populations : A randomized controlled trial involving 794 elderly participants showed that fesoterodine significantly improved urgency episodes and overall bladder function compared to placebo. Improvements were noted in various patient-reported outcomes, including the OAB Questionnaire and Treatment Benefit Scale (TBS) .

- Flexible Dosing Regimen : Research indicates that a flexible dosing regimen of fesoterodine can enhance patient adherence and satisfaction. In a study assessing sexual function in women with OAB, it was found that fesoterodine did not adversely affect sexual health while providing symptomatic relief .

Extended Release Formulations

The development of extended-release formulations of fesoterodine has been a significant advancement. These formulations allow for once-daily dosing, improving patient compliance and minimizing side effects associated with peak concentrations of the drug .

Safety and Side Effects

Common side effects reported include dry mouth (34%) and constipation (9%), which are consistent with antimuscarinic agents. However, these side effects were less frequent than those observed with other treatments for OAB . Importantly, the overall safety profile of fesoterodine appears favorable, with no significant cognitive decline observed in elderly patients during clinical trials .

Efficacy Studies

- A systematic review of multiple studies indicated that fesoterodine effectively reduces the frequency of micturition and urgency episodes across various demographics, including older adults .

- In a study focusing on sexual function, fesoterodine's impact was assessed over 12 weeks in women with OAB. Results showed no significant negative effects on sexual function while providing symptomatic relief from OAB symptoms .

Pharmacokinetics and Metabolism

Fesoterodine is rapidly metabolized to its active form after oral administration, with peak plasma concentrations occurring within 1 to 2 hours. The extended-release formulation ensures a steady release over 24 hours, which is crucial for managing chronic conditions like OAB .

Data Table: Summary of Clinical Findings on Fesoterodine

Mecanismo De Acción

El mecanismo de acción de la fesoterodina (L-mandelato) implica su conversión al metabolito activo, 5-hidroximetil tolterodina, por las esterasas plasmáticas . Este metabolito activo actúa como un antagonista competitivo en los receptores muscarínicos, inhibiendo las contracciones de la vejiga y reduciendo la presión del detrusor . La inhibición de los receptores muscarínicos conduce a una disminución de la urgencia y la frecuencia urinarias .

Comparación Con Compuestos Similares

Fesoterodina (L-mandelato) se compara a menudo con otros agentes antimuscarínicos como la oxibutinina y la tolterodina . Si bien todos estos compuestos se utilizan para tratar la vejiga hiperactiva, la fesoterodina (L-mandelato) es única debido a su acción no selectiva de subtipo sobre los receptores muscarínicos y su perfil de seguridad favorable . Compuestos similares incluyen oxibutinina, tolterodina y solifenacina .

Actividad Biológica

Fesoterodine (L-mandelate) is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder (OAB). This article provides a detailed overview of its biological activity, including its mechanism of action, pharmacokinetics, and clinical efficacy, supported by data tables and research findings.

Fesoterodine acts as a nonsubtype selective antagonist of muscarinic acetylcholine receptors (mAChR), specifically targeting M1, M2, M3, M4, and M5 subtypes. Its pKi values indicate varying affinities for these receptors:

| Receptor Subtype | pKi Value |

|---|---|

| M1 | 8.0 |

| M2 | 7.7 |

| M3 | 7.4 |

| M4 | 7.3 |

| M5 | 7.5 |

This profile suggests that fesoterodine is particularly effective in modulating bladder function by reducing micturition frequency and urgency while increasing bladder capacity .

Pharmacokinetics

Fesoterodine is a prodrug that undergoes rapid hydrolysis in the plasma to its active metabolite, Desfesoterodine (5-hydroxymethyl tolterodine). This metabolic pathway is facilitated by nonspecific esterases and is independent of the cytochrome P450 enzyme system, which contributes to its predictable pharmacokinetic profile. The drug exhibits dual excretion pathways and minimal central nervous system penetration, making it suitable for patients with renal or hepatic insufficiencies .

Clinical Efficacy

Research has demonstrated that fesoterodine effectively reduces OAB symptoms. A comprehensive review highlighted its clinical efficacy in decreasing urgency severity and urgency incontinence episodes while increasing the volume voided per micturition. In clinical trials, fesoterodine has shown statistically significant improvements over placebo in various patient populations .

Case Studies

- Efficacy in Elderly Patients : A study focusing on geriatric populations indicated that fesoterodine was well-tolerated with minimal side effects compared to other antimuscarinics, making it a preferred option for older adults suffering from OAB .

- Comparison with Tolterodine : A head-to-head trial comparing fesoterodine with tolterodine revealed that fesoterodine provided superior symptom relief with a comparable safety profile .

In Vivo Studies

In animal models, specifically using female Sprague-Dawley rats, fesoterodine demonstrated significant effects on bladder function:

Propiedades

IUPAC Name |

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(2S)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO3.C8H8O3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;9-7(8(10)11)6-4-2-1-3-5-6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-5,7,9H,(H,10,11)/t23-;7-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMCIEARGQDQNL-SXTNJFIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.